2-(呋喃-2-基)-4-甲基哌啶

描述

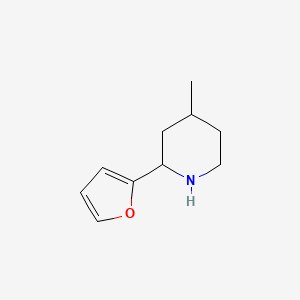

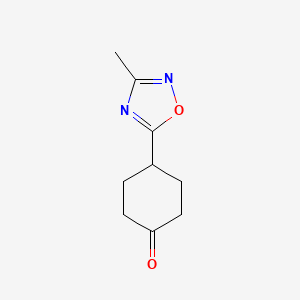

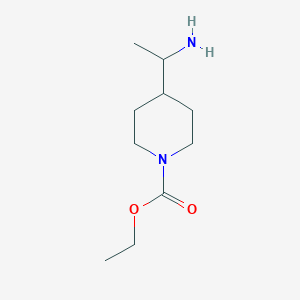

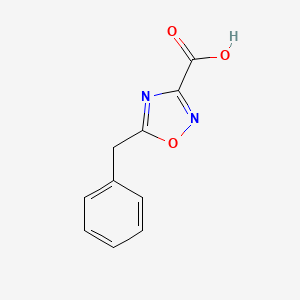

2-(Furan-2-yl)-4-methylpiperidine, also known as 2-FP, is an organic compound that is commonly used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules. It is a heterocyclic compound with a five-membered ring structure, consisting of a fused piperidine and furan rings. It is a colorless solid that is soluble in common organic solvents, such as ethanol and acetone.

科学研究应用

Antibacterial Agents

The furan nucleus is integral to the development of new antibacterial agents. Compounds like 2-(Furan-2-yl)-4-methylpiperidine have been explored for their potential to combat microbial resistance, which is a growing global issue due to the ineffectiveness of current antimicrobial medicines . The inclusion of the furan nucleus in medicinal chemistry is a crucial synthetic strategy in the search for new drugs, particularly as furan-containing compounds exhibit a wide range of biological and pharmacological properties.

Isotope Labeling in Medicinal Chemistry

Isotope labeling is a key concept in modern organic chemistry, used to track compounds, understand metabolisms, or clarify reaction mechanisms. The stronger deuterium–carbon bond in deuterated drug molecules can alter metabolism and improve pharmacokinetic or toxicological properties. Hence, compounds like 2-(Furan-2-yl)-4-methylpiperidine may play a role in the deuteration of drug molecules, an important research issue in medicinal chemistry .

Synthesis of Pharmaceuticals

Furfural, from which 2-(Furan-2-yl)-4-methylpiperidine is derived, is an important starting material for many synthetic pathways, including the synthesis of pharmaceuticals . The versatility of furan derivatives allows for the creation of a variety of pharmaceutical compounds with potential therapeutic applications.

Production of Dyes and Polymeric Materials

The furan nucleus is also significant in the synthesis of dyes and polymeric materials. Given its role in synthetic pathways, 2-(Furan-2-yl)-4-methylpiperidine could be involved in the development of new materials with enhanced properties, contributing to advances in material sciences .

Green Chemistry

Furfural derivatives are obtained from renewable resources, making them of interest in terms of green chemistry. The use of 2-(Furan-2-yl)-4-methylpiperidine in various chemical transformations aligns with the principles of sustainability and environmental friendliness .

Enzyme Inhibition Studies

Furan derivatives have been studied for their inhibitory effects on enzymes like tyrosinase, which is involved in melanin synthesis. Compounds like 2-(Furan-2-yl)-4-methylpiperidine could be used in dose-dependent studies to understand and potentially control enzyme activity .

Antimicrobial Resistance Research

The development of novel furan derivatives is crucial in addressing the enduring issue of antimicrobial resistance. As such, 2-(Furan-2-yl)-4-methylpiperidine may be used in the creation of more effective and secure antimicrobial agents .

Advancements in Heterocyclic Chemistry

The furan ring is a fundamental structure in heterocyclic chemistry. Research into compounds like 2-(Furan-2-yl)-4-methylpiperidine contributes to the broader understanding of heterocyclic compounds and their applications, which range from medicinal to industrial uses .

作用机制

Target of Action

Furan derivatives have been noted for their remarkable therapeutic efficacy and have been employed as medicines in a number of distinct disease areas . They have been used to create numerous innovative antibacterial agents .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .

Biochemical Pathways

The manufacture and uses of these FPCs offer a wide range of prospects in the field of organic chemistry and medicinal chemistry .

Pharmacokinetics

Furan-2-ylmethanethiol, a furan substituted with a sulfanylmethyl group, is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing .

Result of Action

Furan-containing compounds have been noted for their wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

属性

IUPAC Name |

2-(furan-2-yl)-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-4-5-11-9(7-8)10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBCBUOWFZOYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-4-methylpiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1374058.png)

![2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1374063.png)